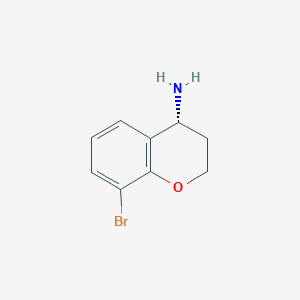

(R)-8-Bromochroman-4-amine

CAS No.: 1212896-29-1

Cat. No.: VC5400174

Molecular Formula: C9H10BrNO

Molecular Weight: 228.089

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212896-29-1 |

|---|---|

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.089 |

| IUPAC Name | (4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 |

| Standard InChI Key | HFFUBLNCTFQBSK-MRVPVSSYSA-N |

| SMILES | C1COC2=C(C1N)C=CC=C2Br |

Introduction

Structural and Stereochemical Features

Molecular Architecture

(R)-8-Bromochroman-4-amine belongs to the chroman family, which consists of a benzene ring fused to a tetrahydropyran ring. The bromine atom occupies the 8-position on the benzene ring, while the amine group is situated at the 4-position of the tetrahydropyran moiety . The (R)-configuration at the chiral center (C4) is critical for its stereochemical identity, as confirmed by its IUPAC name: (4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 228.09 g/mol | |

| CAS Number (Base) | 1212896-29-1 | |

| CAS Number (Hydrochloride) | 1810074-69-1 | |

| SMILES |

The hydrochloride form includes a chloride counterion, increasing its solubility in polar solvents .

Synthesis and Production

Synthetic Routes

The synthesis of (R)-8-Bromochroman-4-amine typically involves multi-step reactions, including bromination and amination processes. A common approach begins with chroman derivatives, where bromination is achieved using reagents like bromosuccinimide (NBS) under controlled conditions. Subsequent amination introduces the primary amine group via reductive amination or nucleophilic substitution .

Industrial-Scale Production

American Elements and VulcanChem offer (R)-8-Bromochroman-4-amine hydrochloride in bulk quantities, with purity grades ranging from 99% to 99.999% . Production involves:

-

Bromination: Introducing bromine at the 8-position using electrophilic aromatic substitution.

-

Amination: Installing the amine group via reductive amination or substitution reactions.

-

Resolution: Chiral resolution techniques (e.g., chiral chromatography) to isolate the (R)-enantiomer .

Chemical Reactivity and Functionalization

Reactivity of Functional Groups

The amine and bromine groups confer distinct reactivity:

-

Amine Group: Participates in acylation, alkylation, and Schiff base formation. Protonation in acidic conditions forms ammonium salts, enhancing solubility .

-

Bromine Atom: Undergoes nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling for further functionalization .

Applications in Organic Synthesis

Intermediate for Pharmaceutical Agents

(R)-8-Bromochroman-4-amine is a key intermediate in synthesizing:

-

Antidepressants: Chroman-based analogs of selective serotonin reuptake inhibitors (SSRIs) .

-

Anticancer Agents: Brominated chromans with topoisomerase inhibition activity .

Asymmetric Catalysis

The compound’s chiral center makes it valuable in asymmetric synthesis. Capobianco et al. utilized similar amines in phase-transfer catalysis to produce enantiomerically enriched isoindolinones , highlighting its potential in catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume